molecular formula C17H10Cl2F3N3OS2 B2927872 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-54-1

2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2927872
CAS No.: 392301-54-1
M. Wt: 464.3
InChI Key: PXXVHPTWJCXMJW-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and trifluoromethyl groups, along with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or thiols.

    Substitution: The dichloro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in disease pathways. This makes it a candidate for drug development, especially in the treatment of cancer and infectious diseases.

Medicine

In medicinal chemistry, the compound’s ability to interact with biological targets such as proteins and nucleic acids is exploited to design new therapeutic agents. Its derivatives are being studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in plants and pests.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the thiadiazole and trifluoromethyl groups, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzamide: Contains the trifluoromethyl group but lacks the dichloro and thiadiazole components.

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in other substituents.

Uniqueness

The uniqueness of 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and trifluoromethyl groups enhances its stability and lipophilicity, while the thiadiazole ring provides a versatile scaffold for further modifications.

This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering numerous possibilities for innovation and application.

Properties

IUPAC Name

2,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS2/c18-11-5-6-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-1-3-10(4-2-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXVHPTWJCXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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